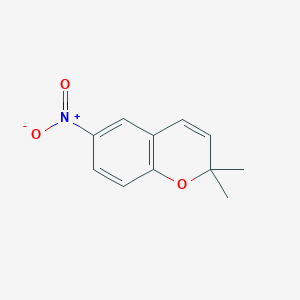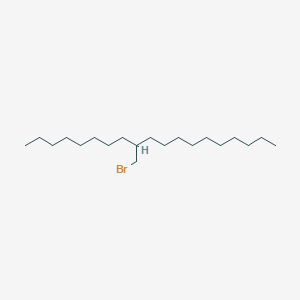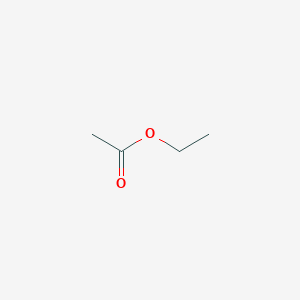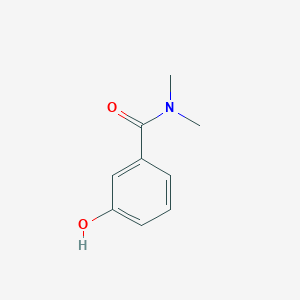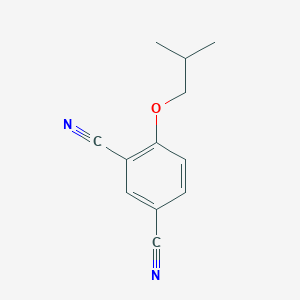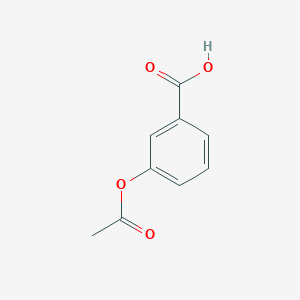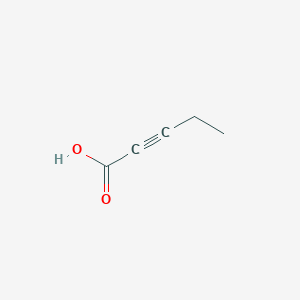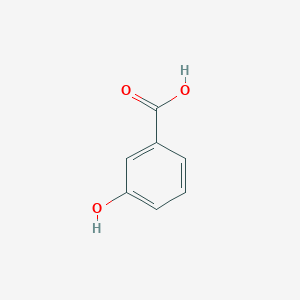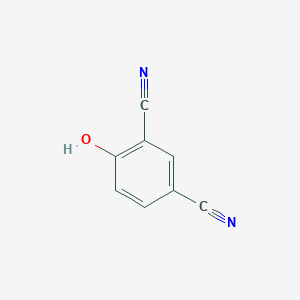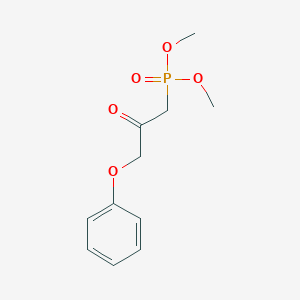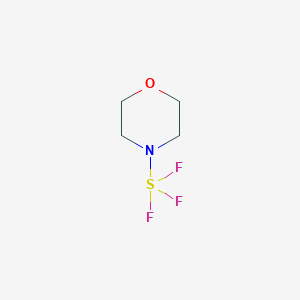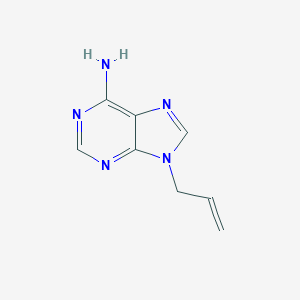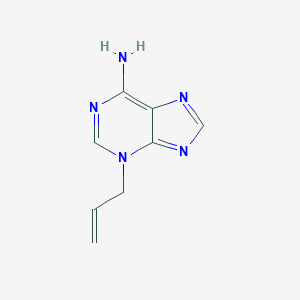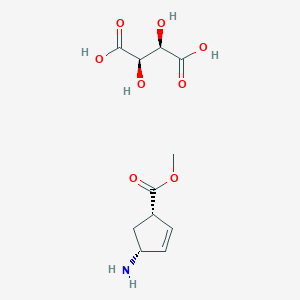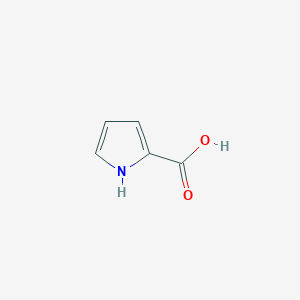
Pyrrole-2-carboxylic acid
概要
説明
Synthesis Analysis
Pyrrole-2-carboxylic acid derivatives can be synthesized through the reaction of 2H-azirines with enamines, producing a mixture of dihydropyrroles which upon acid treatment yield the target compounds in moderate to high yields (Law et al., 1984). Additionally, it has been demonstrated as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, showcasing its versatility in facilitating various chemical reactions (Altman et al., 2008).
Molecular Structure Analysis
The molecular and crystal structure of pyrrole-2-carboxylic acid has been elucidated through single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that influence π-electron delocalization within its dimers. This structural feature impacts the strength of hydrogen bonds and provides insights into the compound’s chemical behavior (Grabowski et al., 2004).
Chemical Reactions and Properties
Pyrrole-2-carboxylic acid undergoes decarboxylation in strongly acidic solutions, a reaction that is catalyzed by the addition of water to the carboxyl group. This process highlights its reactivity and the influence of the pyrrole ring on its chemical properties (Mundle & Kluger, 2009). Furthermore, its dimer has been identified as a robust supramolecular synthon for crystal engineering, indicating its potential for designing new molecular assemblies (Yin & Li, 2006).
科学的研究の応用
-
Medicinal Chemistry
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various medicinal compounds . It is known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Antiparasitic Activity
- Pyrrole-2-carboxylic acid has demonstrated antiparasitic activity against Trypanosomes by selective proline racemase inhibition .
- The method of application involves the use of Pyrrole-2-carboxylic acid as an inhibitor in biological assays to test its effectiveness against the parasites .
- The results show that Pyrrole-2-carboxylic acid is effective in inhibiting the growth of Trypanosomes, which are parasites responsible for diseases such as African sleeping sickness .
-
Antifungal Activity
- Pyrrole-2-carboxylic acid has potent antifungal activity against Phytophthora .
- The method of application involves the use of Pyrrole-2-carboxylic acid in biological assays to test its antifungal properties .
- The results show that Pyrrole-2-carboxylic acid is effective in inhibiting the growth of Phytophthora, a genus of plant-damaging oomycetes (water molds), which includes the causative agents of several plant diseases .
-
Synthesis of Cholecystokinin Antagonists
- Pyrrole-2-carboxylic acid is employed in the synthesis of cholecystokinin antagonists .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are cholecystokinin antagonists, which are compounds that block the action of the hormone cholecystokinin. They have potential applications in the treatment of anxiety, and certain types of cancer .
-
Synthesis of Benzopyran Antihypertensives
- Pyrrole-2-carboxylic acid is used in the synthesis of benzopyran antihypertensives .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are benzopyran antihypertensives, which are compounds that have potential applications in the treatment of hypertension .
-
Synthesis of Azepinediones
- Pyrrole-2-carboxylic acid is used in the synthesis of azepinediones .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are azepinediones, which are compounds that have potential applications in various therapeutic areas .
-
Carbon Dioxide Fixation
- Pyrrole-2-carboxylic acid can be used in carbon dioxide fixation .
- The method of application involves the use of Pyrrole-2-carboxylic acid in biological assays to test its effectiveness in carbon dioxide fixation .
- The results show that Pyrrole-2-carboxylic acid is effective in fixing carbon dioxide, which has potential applications in reducing greenhouse gas emissions .
-
Synthesis of Ethyl Pyrrole-2-Carboxylate
- Pyrrole-2-carboxylic acid is used in the synthesis of Ethyl Pyrrole-2-Carboxylate .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are Ethyl Pyrrole-2-Carboxylate, which are compounds that have potential applications in various therapeutic areas .
-
Antibiotics
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various antibiotic compounds .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including antibacterial and antifungal .
-
Anti-Inflammatory Drugs
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various anti-inflammatory compounds .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including anti-inflammatory .
-
Cholesterol Reducing Drugs
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various cholesterol reducing compounds .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including cholesterol reducing .
-
Antitumor Agents
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various antitumor compounds .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including antitumor .
-
Carbon Dioxide Fixation
- Pyrrole-2-carboxylic acid can be used in carbon dioxide fixation .
- The method of application involves the use of Pyrrole-2-carboxylic acid in biological assays to test its effectiveness in carbon dioxide fixation .
- The results show that Pyrrole-2-carboxylic acid is effective in fixing carbon dioxide, which has potential applications in reducing greenhouse gas emissions .
-
Synthesis of Ethyl Pyrrole-2-Carboxylate
- Pyrrole-2-carboxylic acid is used in the synthesis of Ethyl Pyrrole-2-Carboxylate .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are Ethyl Pyrrole-2-Carboxylate, which are compounds that have potential applications in various therapeutic areas .
-
Antibiotics
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various antibiotic compounds .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including antibacterial and antifungal .
-
Anti-Inflammatory Drugs
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various anti-inflammatory compounds .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including anti-inflammatory .
-
Cholesterol Reducing Drugs
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various cholesterol reducing compounds .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including cholesterol reducing .
-
Antitumor Agents
- Pyrrole-2-carboxylic acid is a key component in the synthesis of various antitumor compounds .
- The methods of application or experimental procedures involve complex organic synthesis, which includes various steps such as condensation, cyclization, and functional group transformations .
- The outcomes of these syntheses are a wide range of biologically active compounds that have diverse therapeutic applications, including antitumor .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVMBBRYBTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212813 | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pyrrole-2-carboxylic acid | |
CAS RN |
634-97-9 | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRROLE-2-CARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRROLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



